molecular formula C17H22N2O2 B2607784 N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide CAS No. 2411194-57-3

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide

Cat. No.: B2607784
CAS No.: 2411194-57-3
M. Wt: 286.375
InChI Key: MNASSXXNSSSMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-2-ynamide group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-7-16(21)18-17(14-20)10-6-11-19(13-17)12-15-8-4-3-5-9-15/h3-5,8-9,20H,6,10-14H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNASSXXNSSSMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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